molecular formula C11H16ClN3 B14327575 N''-(2-Chlorophenyl)-N,N,N',N'-tetramethylguanidine CAS No. 104513-77-1

N''-(2-Chlorophenyl)-N,N,N',N'-tetramethylguanidine

Katalognummer: B14327575
CAS-Nummer: 104513-77-1
Molekulargewicht: 225.72 g/mol
InChI-Schlüssel: LGIUYKIXFYBILT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’‘-(2-Chlorophenyl)-N,N,N’,N’-tetramethylguanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a 2-chlorophenyl group attached to a tetramethylguanidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-(2-Chlorophenyl)-N,N,N’,N’-tetramethylguanidine typically involves the reaction of 2-chloroaniline with tetramethylguanidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N’‘-(2-Chlorophenyl)-N,N,N’,N’-tetramethylguanidine may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

N’‘-(2-Chlorophenyl)-N,N,N’,N’-tetramethylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted guanidine derivatives.

Wissenschaftliche Forschungsanwendungen

N’‘-(2-Chlorophenyl)-N,N,N’,N’-tetramethylguanidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’‘-(2-Chlorophenyl)-N,N,N’,N’-tetramethylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N,N,N’,N’-Tetramethylguanidine: Lacks the 2-chlorophenyl group, making it less reactive in certain chemical reactions.

    2-Chlorophenylguanidine: Contains the 2-chlorophenyl group but lacks the tetramethyl substitution, affecting its chemical properties and reactivity.

Uniqueness

N’‘-(2-Chlorophenyl)-N,N,N’,N’-tetramethylguanidine is unique due to the presence of both the 2-chlorophenyl group and the tetramethylguanidine moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

104513-77-1

Molekularformel

C11H16ClN3

Molekulargewicht

225.72 g/mol

IUPAC-Name

2-(2-chlorophenyl)-1,1,3,3-tetramethylguanidine

InChI

InChI=1S/C11H16ClN3/c1-14(2)11(15(3)4)13-10-8-6-5-7-9(10)12/h5-8H,1-4H3

InChI-Schlüssel

LGIUYKIXFYBILT-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=NC1=CC=CC=C1Cl)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.